molecular formula C11H16BrNO B5081601 1-[(5-Bromofuran-2-yl)methyl]azepane

1-[(5-Bromofuran-2-yl)methyl]azepane

Cat. No.: B5081601
M. Wt: 258.15 g/mol
InChI Key: ZFXUENVOODEVGK-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]azepane is an organic compound featuring a seven-membered azepane ring substituted with a 5-bromofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-2-yl)methyl]azepane typically involves the reaction of 5-bromofuran-2-carbaldehyde with azepane in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromofuran-2-yl)methyl]azepane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dehalogenated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]azepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]azepane is not fully understood, but it is believed to interact with biological targets through its furan and azepane moieties. The bromine atom may also play a role in its reactivity and binding affinity. The compound likely affects molecular pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

  • 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
  • 1-[(5-Bromofuran-2-yl)methyl]piperidine
  • 1-[(5-Bromofuran-2-yl)methyl]morpholine

Comparison: 1-[(5-Bromofuran-2-yl)methyl]azepane is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c12-11-6-5-10(14-11)9-13-7-3-1-2-4-8-13/h5-6H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXUENVOODEVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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